2-(4-bromo-1H-indol-3-yl)ethanamine
Overview
Description
“2-(4-bromo-1H-indol-3-yl)ethanamine” is a chemical compound with the molecular formula C10H11BrN2 . It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromo-indole moiety . The non-hydrogen atoms, except for the nitrogen atom of the acetonitrile group and the carbon atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system .Scientific Research Applications
Antimicrobial Activity
2-(4-bromo-1H-indol-3-yl)ethanamine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds show significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. Their structures have been confirmed through spectral data and elemental analysis (Kumbhare et al., 2013).
Anticancer Properties
Marine bisindole alkaloids, including derivatives of this compound, have shown anticancer properties in various tumor cell lines. These compounds' pro-apoptotic activity is linked to their chemical structure, particularly the presence of bromine atoms and N-methylated bisindole scaffolds. Their cytotoxic effects are associated with mitochondria involvement, making them potential candidates for molecular therapies targeting cancer cells (Burattini et al., 2022).
Future Directions
The future directions for research on “2-(4-bromo-1H-indol-3-yl)ethanamine” and similar compounds could involve further exploration of their biological activities and therapeutic potential . For instance, the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has shown potential as an anti-biofilm agent and antibiotic adjuvant .
Properties
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAGFYUVBQEZFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.